molecular formula C10H6ClFO3 B15262266 6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid

6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid

Cat. No.: B15262266
M. Wt: 228.60 g/mol
InChI Key: WORRVFHGPLRVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted phenols with chloroacetic acid under acidic conditions, followed by fluorination at the desired position . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenes, quinones, and dihydro derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H6ClFO3

Molecular Weight

228.60 g/mol

IUPAC Name

6-chloro-8-fluoro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H6ClFO3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h1-3H,4H2,(H,13,14)

InChI Key

WORRVFHGPLRVAA-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Cl)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.